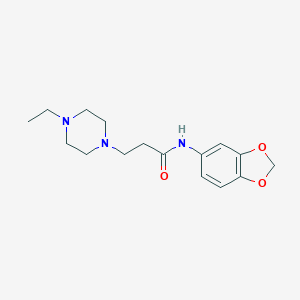
N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide, also known as CPP, is a chemical compound that belongs to the class of piperazine derivatives. CPP has been extensively studied for its potential therapeutic applications in various fields of medicine, including neuroscience and psychiatry.
科学的研究の応用
N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neuroscience and psychiatry. N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has also been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models.
作用機序
The exact mechanism of action of N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide is not fully understood. However, it is believed that N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide acts as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide also modulates the activity of other neurotransmitter systems, including norepinephrine and acetylcholine.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has also been shown to increase the release of dopamine and serotonin in the brain. N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to have minimal effects on motor function and cognition, making it a promising candidate for the treatment of psychiatric disorders.
実験室実験の利点と制限
N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has several advantages for lab experiments. It has a high affinity for the dopamine D2 receptor and the serotonin 5-HT2A receptor, making it a useful tool for studying the activity of these receptors. N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide also has minimal effects on motor function and cognition, making it a useful tool for studying the effects of drugs on behavior. However, N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has several limitations for lab experiments. It has a short half-life and is rapidly metabolized in the body, making it difficult to use in long-term studies. N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide is also not very selective for the dopamine D2 receptor and the serotonin 5-HT2A receptor, making it difficult to study the effects of specific receptor subtypes.
将来の方向性
There are several future directions for the study of N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide. One direction is to develop more selective compounds that target specific receptor subtypes. Another direction is to study the long-term effects of N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide and its metabolites in animal models. Finally, the therapeutic potential of N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide for the treatment of psychiatric disorders in humans should be explored further.
合成法
N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide can be synthesized by reacting 2-chlorobenzoyl chloride with 1-phenylpiperazine in the presence of triethylamine. The resulting intermediate is then reacted with 3-chloropropan-1-amine to yield N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide. The synthesis of N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide is a multistep process that requires careful handling of reagents and purification of intermediates.
特性
製品名 |
N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide |
|---|---|
分子式 |
C19H22ClN3O |
分子量 |
343.8 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C19H22ClN3O/c20-17-8-4-5-9-18(17)21-19(24)10-11-22-12-14-23(15-13-22)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,21,24) |
InChIキー |
CJZQVGSLLWWNCL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3 |
正規SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248755.png)
methanone](/img/structure/B248757.png)
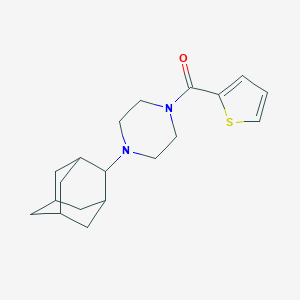

![(3-Chlorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone](/img/structure/B248761.png)
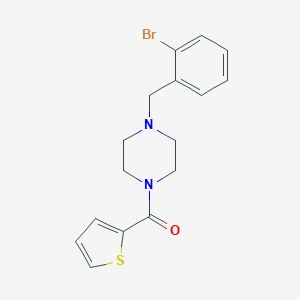
![1-[(4-Chlorophenyl)sulfonyl]-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B248764.png)
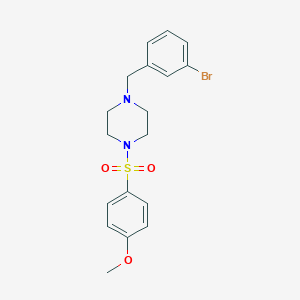
![1-(3-Fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248766.png)
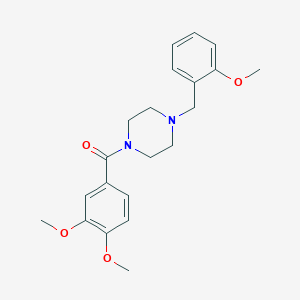

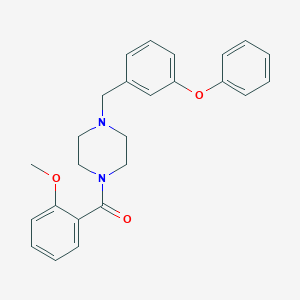
![1-(2-Methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248771.png)
